4-Methylhexane-1,4-diol
Description
4-Methylhexane-1,4-diol (C₇H₁₆O₂) is a branched aliphatic diol featuring hydroxyl groups at the 1st and 4th positions of a six-carbon chain, with a methyl substituent at the 4th carbon. Branched diols like this often exhibit distinct solubility, reactivity, and stability profiles compared to linear or cyclic counterparts, making them valuable intermediates in multicomponent reactions and polymer synthesis.
Properties
CAS No. |
40646-08-0 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
4-methylhexane-1,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-7(2,9)5-4-6-8/h8-9H,3-6H2,1-2H3 |
InChI Key |
ZRCYHJNCCBSTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective reduction and hydroxylation reactions to achieve the desired diol structure .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
4-Methylhexane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methylhexane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The hydroxyl groups also enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methylhexane-1,4-diol with structurally or functionally related 1,4-diols, drawing on data from the provided evidence:
Key Structural and Functional Differences:
Branching vs. Linearity :
- This compound’s branched structure may enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear diols like 2-butyne-1,4-diol .
- The methyl group could improve thermal stability, making it suitable for high-temperature polymer applications.
Cyclic vs. Acyclic Systems :
- Cyclic diols (e.g., 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol) exhibit rigid conformations, favoring interactions with biological targets like cancer cells .
- Aromatic diols (e.g., 2-bromo-6-methylbenzene-1,4-diol) participate in electrophilic substitutions, enabling synthesis of complex heterocycles .
Functional Group Modifications :
- Brominated derivatives (e.g., 2,3-dibromo-2-butene-1,4-diol) show enhanced biocidal activity due to halogen electronegativity .
- Unsaturation (e.g., triple bond in 2-butyne-1,4-diol) facilitates cycloadditions for acene synthesis .
Research Findings:
- Anticancer Activity : Cyclohexene-derived diols (e.g., compound 2 and 3 in ) demonstrated moderate cytotoxicity against MCF-7 cells (IC₅₀ ~50 µM), suggesting this compound derivatives could be explored for similar activity .
- Reactivity in Multicomponent Reactions : Linear diols like 2-butyne-1,4-diol are pivotal in Rh/Ir-catalyzed cyclotrimerization, while branched analogs might offer regioselectivity advantages .
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